molecular formula C18H16ClNO4S3 B2671916 4-chloro-N-(2-(phenylsulfonyl)-2-(thiophen-2-yl)ethyl)benzenesulfonamide CAS No. 896341-75-6

4-chloro-N-(2-(phenylsulfonyl)-2-(thiophen-2-yl)ethyl)benzenesulfonamide

Cat. No. B2671916
M. Wt: 441.96
InChI Key: KCQXWKJGXIFTCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-N-(2-(phenylsulfonyl)-2-(thiophen-2-yl)ethyl)benzenesulfonamide is a chemical compound that has gained significant attention in the field of scientific research. It is a sulfonamide-based compound that has been synthesized using various methods.

Scientific Research Applications

Synthetic Applications and Chemical Properties

Metalated Sulfonamides in Synthesis : Benzenesulfonamide derivatives, including those related to the specified chemical structure, have been highlighted for their roles as Directed Metalation Groups (DMGs). These compounds facilitate the formation of heterocycles and other complex organic structures through Directed ortho Metalation (DoM) techniques, underscoring their utility in organic synthesis and the preparation of various pharmacologically relevant compounds (Familoni, 2002).

Chemoselective Oxidation : N-chloro-N-(phenylsulfonyl)benzenesulfonamide and related compounds have been used in the chemoselective and mild oxidation of alcohols and ethers, showcasing the versatility of sulfonamide derivatives in chemical transformations. This research highlights the potential for recyclable and environmentally friendly reagents in synthetic chemistry (Palav et al., 2021).

Biological and Pharmacological Potential

Carbonic Anhydrase Inhibition : Sulfonamide derivatives, including those structurally related to the specified chemical, have been investigated for their inhibitory effects on carbonic anhydrase (CA), an enzyme implicated in various physiological and pathological processes. These studies underscore the potential therapeutic applications of sulfonamide derivatives in treating conditions associated with aberrant CA activity, such as certain cancers and glaucoma (Morsy et al., 2009).

Antimicrobial Activity : Research into the antimicrobial properties of sulfonamide derivatives has identified compounds with significant activity against a variety of pathogenic bacteria and fungi. These findings highlight the potential for developing new antimicrobial agents based on sulfonamide chemistry to address the growing concern of antibiotic resistance (Sarvaiya et al., 2019).

properties

IUPAC Name

N-[2-(benzenesulfonyl)-2-thiophen-2-ylethyl]-4-chlorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClNO4S3/c19-14-8-10-16(11-9-14)27(23,24)20-13-18(17-7-4-12-25-17)26(21,22)15-5-2-1-3-6-15/h1-12,18,20H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCQXWKJGXIFTCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C(CNS(=O)(=O)C2=CC=C(C=C2)Cl)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClNO4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-N-(2-(phenylsulfonyl)-2-(thiophen-2-yl)ethyl)benzenesulfonamide

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